
Oseltamivir-d3 (phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oseltamivir-d3 (phosphate) is a deuterated form of oseltamivir phosphate, an antiviral medication used to treat and prevent influenza A and B. The deuterium atoms in oseltamivir-d3 replace three hydrogen atoms, which can enhance the compound’s stability and metabolic properties. Oseltamivir phosphate is best known by its trade name, Tamiflu, and is widely used to reduce the severity and duration of flu symptoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oseltamivir-d3 (phosphate) typically involves a multi-step process starting from shikimic acid. The key steps include:
Formation of the cyclohexene ring: Shikimic acid undergoes a series of reactions to form the cyclohexene ring structure.
Introduction of functional groups: Various functional groups, such as acetylamino and amino groups, are introduced through reactions like acylation and amination.
Deuteration: Specific hydrogen atoms are replaced with deuterium atoms to form oseltamivir-d3.
Phosphorylation: The final step involves the addition of a phosphate group to form oseltamivir-d3 (phosphate).
Industrial Production Methods
Industrial production of oseltamivir-d3 (phosphate) follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are carefully controlled to maximize yield and purity.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification processes: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
Oseltamivir-d3 (phosphate) undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in oseltamivir-d3 can be hydrolyzed to form oseltamivir carboxylate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: Functional groups in oseltamivir-d3 can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bond.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oseltamivir carboxylate: Formed through hydrolysis.
Deuterated analogs: Formed through substitution reactions.
科学的研究の応用
Oseltamivir-d3 (phosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and metabolism of oseltamivir.
Biology: Employed in studies to understand the interaction of antiviral drugs with biological systems.
Medicine: Investigated for its efficacy in treating and preventing influenza, as well as its potential use in other viral infections.
Industry: Used in the pharmaceutical industry for the development of new antiviral drugs and formulations.
作用機序
Oseltamivir-d3 (phosphate) exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, oseltamivir-d3 prevents the spread of the virus within the respiratory tract, thereby reducing the severity and duration of influenza symptoms. The molecular targets include the neuraminidase enzyme on the surface of influenza viruses.
類似化合物との比較
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor.
Baloxavir marboxil: An antiviral that inhibits the cap-dependent endonuclease enzyme.
Uniqueness
Oseltamivir-d3 (phosphate) is unique due to its deuterated structure, which can enhance its metabolic stability and reduce the rate of degradation in the body. This can potentially lead to improved pharmacokinetic properties and efficacy compared to non-deuterated analogs.
特性
分子式 |
C16H31N2O8P |
|---|---|
分子量 |
413.42 g/mol |
IUPAC名 |
ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;phosphoric acid |
InChI |
InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m0./s1/i4D3; |
InChIキー |
PGZUMBJQJWIWGJ-FCEXIPAZSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N.OP(=O)(O)O |
正規SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


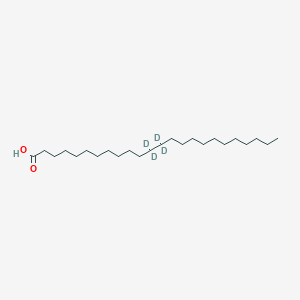

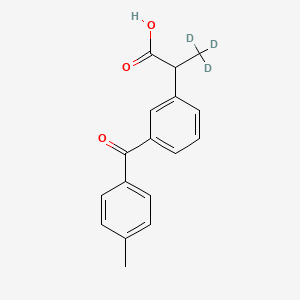
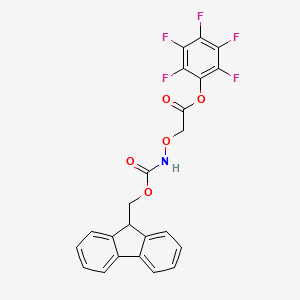

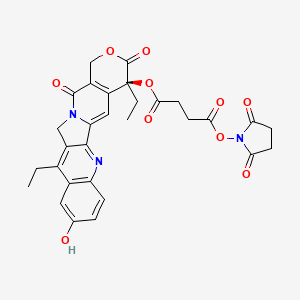
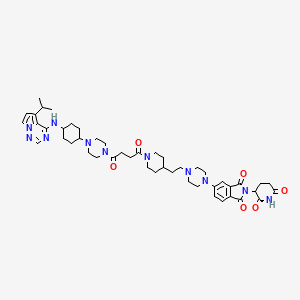
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)
![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)
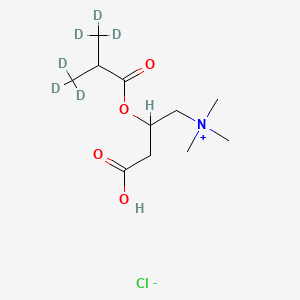

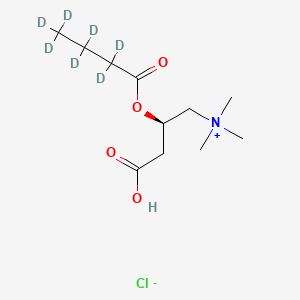

![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B12418635.png)
